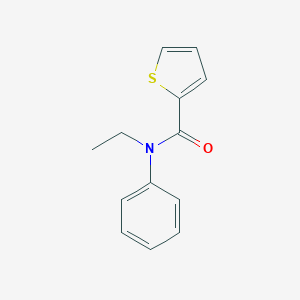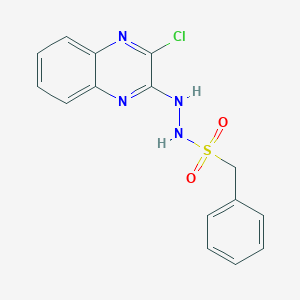
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone, also known as BIMM, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. BIMM belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to activate the p38 MAPK pathway, which regulates inflammation and stress responses.
Biochemical and Physiological Effects:
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is also soluble in various solvents, which makes it easy to use in different assays. However, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, which may limit its clinical development.
未来方向
There are several future directions for the research on Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Firstly, further studies are needed to elucidate the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential targets in different diseases. Secondly, more preclinical studies are required to evaluate the efficacy and safety of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone in animal models of various diseases. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Fourthly, the identification of biomarkers for Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone response may help in selecting patients who are likely to benefit from Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone treatment. Finally, the clinical development of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a potential therapeutic agent for cancer, inflammation, and viral infections should be explored in future studies.
Conclusion:
In conclusion, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is relatively simple, and it has several advantages for lab experiments. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor, anti-inflammatory, and antiviral effects, and its mechanism of action involves the modulation of various signaling pathways. However, further studies are needed to fully understand the biological effects of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential clinical applications.
合成方法
The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone involves the reaction between biphenyl-4-carboxylic acid and 4-methyl-piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a white solid with a purity of over 98%.
科学研究应用
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor effects in different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has shown promising antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
属性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
(4-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI 键 |
FEHCPEOQHAUSNA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
溶解度 |
42.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
